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Compound of Interest

Compound Name: 2-Methylpropanethioamide

Cat. No.: B017427

An In-depth Technical Guide to 2-
Methylpropanethioamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methylpropanethioamide, covering its
chemical structure, nomenclature, physicochemical properties, a detailed synthesis protocol,
and its significant role as a metabolite in drug development.

Chemical Structure and IUPAC Name

2-Methylpropanethioamide is a primary thioamide, an organosulfur compound where a sulfur
atom replaces the oxygen in the amide functional group of isobutyramide.

Chemical Structure:
IUPAC Name: 2-methylpropanethioamide[1]
Synonyms: Thioisobutyramide, Isobutyrthioamide, 2-Methylpropaneothioamide[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-Methylpropanethioamide is presented below.
This information is crucial for its identification, purification, and use in experimental settings.
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Property Value Reference
Molecular Formula CaHoNS [1]
Molecular Weight 103.19 g/mol [1]
CAS Number 13515-65-6 [1]
Appearance Not specified (typically a solid)
Boiling Point 147.4 °C at 760 mmHg
Density 0.996 g/cm?3
Flash Point 429 °C
XlogP 0.8 [1]
Data not publicly available, but
1H NMR o [2]
spectra exist in databases.
A spectrum is available from
the Institute of Organic
13C NMR [1]

Chemistry, University of
Vienna, via PubChem.[1]

Mass Spectrum

Data not publicly available.
Predicted m/z for [M+H]* is
104.05285.

IR Spectrum

ATR-IR and FTIR spectra are

available from various sources.

[1]

Raman Spectrum

A spectrum is available from

Bio-Rad Laboratories, Inc.

[1]

Experimental Protocol: Synthesis of 2-
Methylpropanethioamide

The most common and efficient method for the synthesis of primary thioamides from their
corresponding primary amides is through thionation using Lawesson's Reagent (2,4-bis(4-
methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
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Reaction Scheme:

Materials:

Isobutyramide (2-methylpropanamide)

Lawesson's Reagent (LR)

Anhydrous Toluene (or other high-boiling anhydrous solvents like dioxane or xylene)
Round-bottom flask

Reflux condenser

Heating mantle or oil bath

Magnetic stirrer and stir bar

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve
isobutyramide (1.0 equivalent) in anhydrous toluene (approximately 4-5 mL per mmol of
amide).

Addition of Lawesson's Reagent: To this solution, add Lawesson's Reagent (0.5 - 0.6
equivalents). The reagent is a dimer, and 0.5 equivalents are stoichiometrically required.

Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (for
toluene, this is approximately 110 °C).

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography
(TLC) until the starting amide spot is no longer visible.
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e Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude
residue will contain the desired 2-methylpropanethioamide and phosphorus-containing
byproducts.

 Purification: The crude product is purified by silica gel column chromatography. The
appropriate eluent system will depend on the polarity of the product and should be
determined by TLC analysis. A gradient of ethyl acetate in hexane is a common starting
point.

o Characterization: The purified product should be characterized by standard analytical
techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Relevance in Drug Development: Metabolism of
Ritonavir

2-Methylpropanethioamide has been identified as a metabolite of Ritonavir, a widely used
antiretroviral medication for the treatment of HIV/AIDS. Ritonavir is a potent inhibitor of the
cytochrome P450 enzyme CYP3A4 and is often used as a pharmacokinetic enhancer (a
"booster") for other protease inhibitors.

The formation of 2-Methylpropanethioamide occurs through the metabolic breakdown of the

isopropyl-thiazole group of the Ritonavir molecule. This biotransformation is primarily mediated
by CYP3A enzymes. Understanding these metabolic pathways is critical for drug development
as they can influence the drug's efficacy, toxicity, and potential for drug-drug interactions.

Metabolic Pathway of Ritonavir to 2-
Methylpropanethioamide

The diagram below illustrates the logical flow of the metabolic process leading to the formation
of 2-Methylpropanethioamide from Ritonavir.

CYP3A4-mediated oxidation Oxidative Intermediate . . :
m—> (on isopropyl-thiazole moiety) Metabolic Cleavage 2-Methylpropanethioamide
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Click to download full resolution via product page
Caption: CYP3A4-mediated metabolic pathway of Ritonavir.

This technical guide provides essential information on 2-Methylpropanethioamide for
professionals in the fields of chemical research and drug development. The data and protocols
herein serve as a foundation for further investigation and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b017427?utm_src=pdf-body-img
https://www.benchchem.com/product/b017427?utm_src=pdf-body
https://www.benchchem.com/product/b017427?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpropanethioamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpropanethioamide
https://www.rsc.org/suppdata/d2/ob/d2ob00412g/d2ob00412g1.pdf
https://www.benchchem.com/product/b017427#2-methylpropanethioamide-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b017427#2-methylpropanethioamide-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b017427#2-methylpropanethioamide-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b017427#2-methylpropanethioamide-chemical-structure-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b017427?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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